Membrane Curvature and Lamellar Phase Behavior: CID 170917461 vs. Unmodified DOPE
18:1 Dodecanyl PE retains the inverted hexagonal (HII) phase-forming propensity characteristic of its DOPE backbone, conferring membrane fusion competence critical for endosomal escape in nucleic acid delivery applications. The two cis-unsaturated oleoyl (18:1) chains provide a negative intrinsic curvature (Co ≈ -0.3 to -0.4 nm⁻¹) and a lamellar-to-hexagonal transition temperature (Th) below 10°C, a well-established parameter for DOPE-based fusogenic systems [1]. In contrast, saturated-chain functionalized lipids such as DSPE (distearoyl, 18:0) derivatives adopt a cylindrical geometry with near-zero intrinsic curvature and remain in stable lamellar (Lα) phases at physiological temperatures, lacking intrinsic fusogenic activity [2]. This fundamental biophysical difference establishes that CID 170917461 belongs to the fusogenic PE subclass and cannot be functionally replaced by saturated-chain functionalized lipids for applications requiring endosomal disruption.
| Evidence Dimension | Intrinsic curvature and lamellar-to-hexagonal transition temperature |
|---|---|
| Target Compound Data | DOPE backbone: Th < 10°C, Co ≈ -0.3 to -0.4 nm⁻¹ (fusogenic, HII phase-forming) |
| Comparator Or Baseline | DSPE-based functionalized lipids: Th > 70°C, Co ≈ 0 nm⁻¹ (non-fusogenic, lamellar-stable) |
| Quantified Difference | Intrinsic curvature difference: ~0.3-0.4 nm⁻¹; Th difference: >60°C |
| Conditions | Lipid phase behavior in aqueous dispersion at neutral pH and physiological ionic strength |
Why This Matters
This determines suitability for applications requiring membrane fusion (e.g., nucleic acid delivery) versus stable bilayer retention.
- [1] Koynova R, Caffrey M. Phases and phase transitions of the phosphatidylethanolamines. Chem Phys Lipids. 1994;69(1):1-34. View Source
- [2] Cullis PR, de Kruijff B. Lipid polymorphism and the functional roles of lipids in biological membranes. Biochim Biophys Acta. 1979;559(4):399-420. View Source
